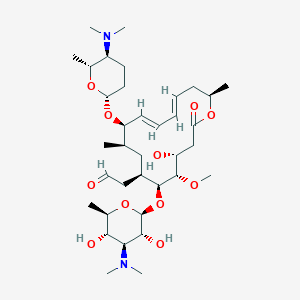

Neospiramycin I

Beschreibung

Eigenschaften

IUPAC Name |

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62N2O11/c1-21-19-25(17-18-39)34(49-36-33(43)31(38(7)8)32(42)24(4)47-36)35(44-9)27(40)20-29(41)45-22(2)13-11-10-12-14-28(21)48-30-16-15-26(37(5)6)23(3)46-30/h10-12,14,18,21-28,30-36,40,42-43H,13,15-17,19-20H2,1-9H3/b11-10+,14-12+/t21-,22-,23-,24-,25+,26+,27-,28+,30+,31+,32-,33-,34+,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBWVHAACKTENX-XLGVTROISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)OC3CCC(C(O3)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)O[C@H]3CC[C@@H]([C@H](O3)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016175 | |

| Record name | Neospiramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70253-62-2, 102418-06-4 | |

| Record name | Neospiramycin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070253622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neospiramycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102418064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neospiramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Neospiramycin I: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neospiramycin I is a semi-synthetic macrolide antibiotic derived from Spiramycin I. This document provides a comprehensive overview of its discovery, methods of isolation, and structural elucidation. Detailed experimental protocols, quantitative data, and visualizations are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a 16-membered macrolide antibiotic that belongs to the spiramycin family. It is structurally distinguished from its parent compound, Spiramycin I, by the hydrolysis of the mycarose sugar moiety. This modification results in a distinct biological activity profile. This guide details the scientific journey from the parent compound to the isolation and characterization of this compound.

Discovery and Synthesis

This compound was not discovered as a natural product but was identified as a derivative of Spiramycin I. Initial research by Sano, Inoue, and Ōmura in the early 1980s focused on the chemical modification of spiramycins to explore new derivatives with improved antimicrobial properties.[1][2] this compound is formed from Spiramycin I under acidic conditions.[3] It is also known to be a metabolite of spiramycin.

Synthesis from Spiramycin I

The primary method for the preparation of this compound is through the selective acidic hydrolysis of Spiramycin I. This process removes the terminal mycarose sugar from the disaccharide chain at position C-9 of the lactone ring.

Experimental Protocol: Preparation of this compound from Spiramycin I

A detailed experimental protocol for the preparation of this compound is provided below, based on established methods for acidic hydrolysis of spiramycins.[3]

-

Materials:

-

Spiramycin I

-

0.2% Phosphoric acid (v/v) in water

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform-methanol gradient)

-

-

Procedure:

-

Hydrolysis: Dissolve Spiramycin I in a 0.2% aqueous solution of phosphoric acid. The reaction mixture is stirred at ambient room temperature for approximately 1 hour.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: Upon completion of the reaction, the mixture is carefully neutralized with a 5% sodium bicarbonate solution until the pH reaches approximately 7.0.

-

Extraction: The aqueous solution is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined.

-

Washing and Drying: The combined organic extract is washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Concentration: The solvent is removed under reduced pressure to yield the crude product containing this compound.

-

Purification: The crude product is purified by silica gel column chromatography. A solvent gradient, typically starting with chloroform and gradually increasing the polarity with methanol, is used to elute the desired compound. Fractions are collected and analyzed by TLC to identify those containing pure this compound.

-

Final Product: The pure fractions are combined and the solvent is evaporated to yield this compound as a solid.

-

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₆H₆₂N₂O₁₁ | |

| Molecular Weight | 698.9 g/mol | |

| Appearance | Solid |

Spectroscopic Data

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the analysis of this compound. The protonated molecule [M+H]⁺ is observed at m/z 699.4404.[4] Fragmentation patterns in MS/MS experiments would typically involve the loss of the sugar moieties and cleavages within the macrolide ring.

Biological Activity

This compound exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.

In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (macrolide-sensitive) | 3.12 |

| Staphylococcus aureus (macrolide-resistant) | >100 |

| Bacillus cereus | 1.56 |

| Bacillus subtilis | 3.12 |

| Micrococcus luteus | 3.12 |

| Escherichia coli | 50 |

| Klebsiella pneumoniae | 12.5 |

Ribosomal Binding Affinity

The binding affinity of this compound to bacterial ribosomes has been quantified, providing insight into its mechanism of action.

| Parameter | Value |

| IC₅₀ (E. coli ribosomes) | 1.2 µM |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and isolation of this compound.

Mechanism of Action

References

- 1. Chemical modification of spiramycins. II. Synthesis and antimicrobial activity of 4'-deoxy derivatives of this compound and their 12-(Z)-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical modification of spiramycins. I. Synthesis of the acetal derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iris.unito.it [iris.unito.it]

Neospiramycin I: A Comprehensive Technical Overview

Neospiramycin I is a macrolide antibiotic and a derivative of Spiramycin I.[1][2] It is a significant metabolite of Spiramycin I, found in various animal-derived products.[3] This document provides an in-depth guide to the chemical structure, properties, and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a complex macrolide with a 16-membered lactone ring. Its chemical identity is well-defined by its IUPAC name, molecular formula, and various identifiers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | [4] |

| Molecular Formula | C36H62N2O11 | [1][3][4] |

| Molecular Weight | 698.9 g/mol | [1][4] |

| Exact Mass | 698.4354 Da | [2] |

| CAS Number | 70253-62-2 | [1][4] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1] |

Biological Activity and Mechanism of Action

This compound exhibits antibacterial activity against a range of bacteria. Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation process and stimulates the dissociation of peptidyl-tRNA.[5]

Table 2: In Vitro Antimicrobial Activity of this compound (MIC, µg/mL)

| Organism | Strain | MIC (µg/mL) | Source |

| Staphylococcus aureus | KB210 (macrolide-sensitive) | 3.12 | [1][2] |

| Staphylococcus aureus | KB224 (macrolide-resistant) | >100 | [1][2] |

| Bacillus cereus | 1.56 | [1][2] | |

| Bacillus subtilis | 3.12 | [1][2] | |

| Micrococcus luteus | 3.12 | [1][2] | |

| Escherichia coli | 0.2 | [1][2] | |

| Klebsiella pneumoniae | 12.5 | [1][2] |

This compound has been shown to bind to E. coli ribosomes with an IC50 value of 1.2 µM.[1][2] In vivo studies have demonstrated its protective effects in a mouse model of S. pneumoniae type III infection, with an ED50 of 399.8 mg/kg.[1][2]

Caption: Inhibition of bacterial protein synthesis by this compound.

Experimental Protocols

Synthesis of this compound Derivatives

Detailed protocols for the chemical modification of this compound have been published. For instance, the synthesis of 4'-deoxy derivatives of this compound involves reductive dechlorination via 4'-epi-chloro derivatives.[6] Another study describes the synthesis of tetrahydrofuranyl and tetrahydropyranyl derivatives at the 3 and/or 4' positions.[7] These syntheses are typically characterized using techniques such as magnetic resonance spectroscopy and mass spectrometry.[7]

Determination of this compound in Biological Matrices

A common application for this compound analysis is its detection in food products like milk. A confirmatory method using Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS) has been developed.[8]

Key Steps of the LC/ESI-MS/MS Protocol: [8]

-

Extraction: Macrolide residues are extracted from the raw milk sample using acetonitrile.

-

Cleanup and Concentration: The sample extracts undergo a cleanup and concentration step using Solid-Phase Extraction (SPE) cartridges.

-

Chromatographic Separation: The purified extract is injected into a liquid chromatography system for separation.

-

Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer with an electrospray ionization source in the positive ion mode. Data acquisition is performed using multiple reaction monitoring (MRM) to ensure specificity and sensitivity.

-

Quantification: Matrix-matched standard calibration curves are used to ensure accurate quantification of this compound.

Caption: Analytical workflow for this compound in raw milk.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C36H62N2O11 | CID 6441781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical modification of spiramycins. II. Synthesis and antimicrobial activity of 4'-deoxy derivatives of this compound and their 12-(Z)-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical modification of spiramycins. I. Synthesis of the acetal derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Neospiramycin I (CAS 70253-62-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neospiramycin I is a macrolide antibiotic and a derivative of spiramycin I, notable for its activity against a range of Gram-positive and some Gram-negative bacteria. This document provides an in-depth technical overview of this compound, encompassing its chemical and physical properties, mechanism of action, biological activity, and detailed experimental protocols for its analysis and evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a complex macrolide with the chemical formula C36H62N2O11.[1][2] Its structure is characterized by a 16-membered lactone ring, to which two amino sugars are attached. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 70253-62-2 | [1] |

| Molecular Formula | C36H62N2O11 | [1][2] |

| Molecular Weight | 698.90 g/mol | [1] |

| Exact Mass | 698.4354 | [1] |

| Appearance | White Powder | |

| Melting Point | 111-115 °C | [3] |

| Solubility | Soluble in DMSO | [4] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored in a dry and dark place. | [1] |

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[5] The primary target is the 50S subunit of the bacterial ribosome. By binding to the 50S subunit, this compound interferes with the translocation step of protein synthesis, which is the movement of the ribosome along the mRNA molecule.[6] This disruption prevents the elongation of the polypeptide chain, ultimately halting bacterial growth.[6] While generally considered bacteriostatic, at high concentrations, it may exhibit bactericidal activity against certain pathogens.[6]

Biological Activity

This compound has demonstrated significant in vitro and in vivo activity against a variety of bacterial strains.

In Vitro Activity

The minimum inhibitory concentrations (MICs) of this compound against several bacterial species are presented below.

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | KB210 (macrolide-sensitive) | 3.12 | [1][4] |

| Staphylococcus aureus | KB224 (macrolide-resistant) | >100 | [1][4] |

| Bacillus cereus | 1.56 | [1][4] | |

| Bacillus subtilis | 3.12 | [1][4] | |

| Micrococcus luteus | 3.12 | [1][4] | |

| Escherichia coli | 0.2 | [1][4] | |

| Klebsiella pneumoniae | 12.5 | [1][4] |

This compound has been shown to bind to E. coli ribosomes with an IC50 value of 1.2 µM.[1][4]

In Vivo Activity

In a mouse model of Streptococcus pneumoniae type III infection, this compound demonstrated protective effects against mortality with an ED50 of 399.8 mg/kg.[1][4]

Pharmacokinetics

Pharmacokinetic studies in lactating cows have provided insights into the half-life of this compound.

| Matrix | Half-life (hours) | Reference |

| Plasma | 25.62 | [7] |

| Milk | 105.85 | [7] |

Experimental Protocols

Synthesis of this compound from Spiramycin I

General Procedure:

-

Dissolve Spiramycin I in a suitable solvent.

-

Treat the solution with a dilute acid (e.g., phosphoric acid) at ambient temperature.

-

Monitor the reaction progress using a suitable analytical technique, such as HPLC, to follow the conversion of Spiramycin I to this compound.

-

Upon completion, neutralize the reaction mixture.

-

Extract the product using an appropriate organic solvent.

-

Purify the crude product using chromatographic techniques (e.g., column chromatography) to obtain pure this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method for the simultaneous determination of spiramycin and neospiramycin in various matrices has been described.

Instrumentation and Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) in an isocratic or gradient elution mode.

-

Detection: UV detection at a wavelength of 231 nm or 232 nm.

-

Flow Rate: Typically around 1.0 mL/min.

-

Temperature: Column temperature may be controlled (e.g., at 60°C) to improve separation.

Sample Preparation (General):

-

Homogenize the sample matrix (e.g., tissue, milk).

-

Extract this compound using a suitable solvent such as acetonitrile or a mixture of metaphosphoric acid and methanol.

-

Clean up the extract using solid-phase extraction (SPE) with a cation exchange or C18 cartridge to remove interfering substances.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

Inject an aliquot into the HPLC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS offers a highly sensitive and specific method for the determination of this compound.

Instrumentation and Conditions:

-

Chromatography: UPLC or HPLC with a C18 column.

-

Mobile Phase: Gradient elution using a mixture of acetonitrile and water, both containing a small percentage of an acid (e.g., 0.1% formic acid).

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Mass Spectrometry: Tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

Sample Preparation: Sample preparation is similar to that for HPLC, involving extraction and SPE cleanup to minimize matrix effects.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

Procedure:

-

Prepare Inoculum: Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.

-

Prepare Antibiotic Dilutions: Perform serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

In Vitro Ribosome Binding Assay (General Protocol)

While a specific, detailed protocol for the determination of the 1.2 µM IC50 value for this compound is not available, a general approach for assessing macrolide binding to ribosomes involves a competitive binding assay.

Principle: This assay measures the ability of a test compound (this compound) to displace a radiolabeled or fluorescently labeled macrolide antibiotic with known binding characteristics from the ribosome.

General Procedure:

-

Prepare Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli).

-

Binding Reaction: Incubate a fixed concentration of isolated ribosomes with a fixed concentration of a labeled macrolide probe in a suitable binding buffer.

-

Competition: Add varying concentrations of unlabeled this compound to the reaction mixtures.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Probe: Separate the ribosome-bound probe from the unbound probe. This can be achieved by methods such as ultrafiltration, gel filtration, or nitrocellulose filter binding.

-

Quantification: Quantify the amount of labeled probe bound to the ribosomes in the presence of different concentrations of this compound.

-

Data Analysis: Plot the percentage of bound probe against the concentration of this compound. The IC50 value is the concentration of this compound that displaces 50% of the labeled probe.

In Vivo Efficacy in a Mouse Model of S. pneumoniae Infection

The following is a generalized protocol for determining the in vivo efficacy (ED50) of an antibiotic against S. pneumoniae in a mouse model.

Procedure:

-

Animal Model: Use a suitable strain of mice (e.g., BALB/c or Swiss Webster).

-

Infection: Infect the mice intraperitoneally or intranasally with a lethal dose of a virulent strain of S. pneumoniae (e.g., type III). The inoculum size should be predetermined to cause mortality in untreated control animals within a specific timeframe (e.g., 48-72 hours).

-

Treatment: At a specified time post-infection (e.g., 1-2 hours), administer different doses of this compound to groups of infected mice via a suitable route (e.g., subcutaneous or oral). Include a control group that receives a vehicle control.

-

Observation: Monitor the mice for a defined period (e.g., 7-10 days) and record the number of survivors in each treatment group.

-

Data Analysis: Calculate the 50% effective dose (ED50), which is the dose of this compound that protects 50% of the infected mice from mortality, using a suitable statistical method such as probit analysis.

Conclusion

This compound is a macrolide antibiotic with potent activity against a range of bacteria, acting through the inhibition of protein synthesis. This technical guide has provided a comprehensive overview of its chemical properties, mechanism of action, and biological activity, supported by quantitative data. The detailed experimental protocols for its analysis and evaluation offer a valuable resource for researchers in the field of antimicrobial drug discovery and development. Further research to elucidate detailed synthesis and ribosome binding protocols would be beneficial for the scientific community.

References

- 1. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical modification of spiramycins. II. Synthesis and antimicrobial activity of 4'-deoxy derivatives of this compound and their 12-(Z)-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical modification of spiramycins. I. Synthesis of the acetal derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ribosomal Target‐Binding Sites of Antimicrobial Peptides Api137 and Onc112 Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad‐Spectrum Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fao.org [fao.org]

The Unveiling of Neospiramycin I: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neospiramycin I is a significant member of the spiramycin family of 16-membered macrolide antibiotics. Produced by the soil bacterium Streptomyces ambofaciens, these compounds exhibit a broad spectrum of antibacterial activity. The intricate biosynthetic pathway of spiramycins, culminating in the formation of this compound as a key intermediate, presents a fascinating case study in natural product synthesis and a potential avenue for the generation of novel antibiotic derivatives through metabolic engineering. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the enzymatic steps, genetic determinants, and experimental methodologies used to elucidate this complex process.

The Biosynthetic Blueprint of this compound

The journey from simple precursors to the complex structure of this compound is orchestrated by a large biosynthetic gene cluster (BGC) in S. ambofaciens, spanning over 85 kilobases of DNA.[1][2][3] This cluster encodes a suite of enzymes that meticulously construct and tailor the macrolide scaffold. The biosynthesis can be broadly divided into two major phases: the formation of the polyketide backbone and the subsequent post-polyketide synthase (PKS) tailoring modifications.

Polyketide Backbone Synthesis: The Genesis of Platenolide I

The initial step in this compound biosynthesis is the creation of the 16-membered lactone ring, platenolide I. This process is catalyzed by a Type I polyketide synthase (PKS), a large, modular enzyme complex.[1][4][5] The PKS machinery sequentially condenses extender units derived from methylmalonyl-CoA and ethylmalonyl-CoA, elongating the polyketide chain. Each module of the PKS is responsible for one cycle of chain extension and can contain various domains that determine the stereochemistry and reduction state of the growing chain. The final step catalyzed by the PKS is the cyclization of the linear polyketide chain to form the platenolide I macrocycle.

Post-PKS Tailoring: The Path to this compound

Following the formation of platenolide I, a series of enzymatic modifications, known as post-PKS tailoring steps, occur to yield the final spiramycin products. This compound emerges as a critical intermediate in this cascade of reactions. The key tailoring events leading to this compound are:

-

C-9 Keto Reduction: The keto group at the C-9 position of the platenolide I ring is reduced to a hydroxyl group. This reaction is catalyzed by the reductase enzyme Srm26.[2][4][5]

-

C-19 Methyl Group Oxidation: The methyl group at C-19 undergoes oxidation to a formyl group, a reaction catalyzed by the cytochrome P450 enzyme, Srm13.[2][4][5]

-

Glycosylation at C-5 (Attachment of Mycaminose): The first glycosylation event is the attachment of the deoxysugar TDP-mycaminose to the C-5 hydroxyl group of the modified platenolide I core. This crucial step is catalyzed by the glycosyltransferase Srm5.[1][4][5] The resulting intermediate is known as forocidin.

-

Glycosylation at C-9 (Attachment of Forosamine): The second sugar, TDP-forosamine, is attached to the C-9 hydroxyl group of forocidin. This reaction is catalyzed by the glycosyltransferase Srm29, leading to the formation of This compound .[1][3][4][5][6]

The biosynthesis does not terminate at this compound. A subsequent glycosylation step, the attachment of mycarose to the 4'-hydroxyl group of the mycaminose moiety by the glycosyltransferase Srm38, converts this compound into Spiramycin I.[1][4][5]

Key Enzymes in this compound Biosynthesis

The precise orchestration of the this compound biosynthetic pathway is dependent on the coordinated action of several key enzymes. While detailed kinetic data for many of these enzymes are not yet available in the literature, their functional roles have been elucidated through genetic and biochemical studies.

| Enzyme | Gene | Enzyme Class | Function in this compound Biosynthesis |

| SrmG (PKS) | srmG | Type I Polyketide Synthase | Synthesis of the platenolide I backbone |

| Srm26 | srm26 | Reductase | Reduction of the C-9 keto group of platenolide I |

| Srm13 | srm13 | Cytochrome P450 Monooxygenase | Oxidation of the C-19 methyl group of platenolide I |

| Srm5 | srm5 | Glycosyltransferase | Attachment of mycaminose to the C-5 hydroxyl group |

| Srm29 | srm29 | Glycosyltransferase | Attachment of forosamine to the C-9 hydroxyl group, forming this compound |

| Srm6 | srm6 | Auxiliary Protein | Interacts with and likely assists the function of Srm5 and Srm29 |

| Srm28 | srm28 | Auxiliary Protein | Interacts with and likely assists the function of Srm5 and Srm29 |

This table summarizes the key enzymes involved in the formation of this compound. The lack of specific kinetic parameters (Km, kcat) in the current literature highlights an area for future research.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has been made possible through a combination of genetic manipulation, analytical chemistry, and biochemical analysis. Below are detailed methodologies for key experiments cited in the study of spiramycin biosynthesis.

Gene Inactivation in Streptomyces ambofaciens

Objective: To create targeted gene knockouts in S. ambofaciens to study the function of specific genes in the spiramycin biosynthetic pathway. This protocol is based on PCR-targeting and intergeneric conjugation.[1]

Materials:

-

S. ambofaciens wild-type strain

-

E. coli donor strain (e.g., ET12567/pUZ8002)

-

Cosmid library of S. ambofaciens genomic DNA

-

Apramycin resistance cassette

-

Appropriate primers for PCR amplification

-

Plasmids for conjugation (e.g., pKOSi-based vectors)[7]

-

Standard media for E. coli and Streptomyces growth (e.g., LB, TSB, SFM)

-

Antibiotics for selection (e.g., apramycin, nalidixic acid)

Procedure:

-

Construct the Gene Replacement Cassette:

-

Amplify the upstream and downstream flanking regions (typically 1.5-2 kb) of the target gene from S. ambofaciens genomic DNA using PCR.

-

Clone the flanking regions on either side of an apramycin resistance cassette in a suitable vector.

-

-

Introduce the Gene Replacement Construct into E. coli :

-

Transform the constructed plasmid into a non-methylating E. coli strain (e.g., ET12567/pUZ8002) to prepare for conjugation.

-

-

Intergeneric Conjugation:

-

Grow the E. coli donor strain and the S. ambofaciens recipient strain to mid-log phase.

-

Wash and mix the donor and recipient cells.

-

Plate the cell mixture onto a suitable medium (e.g., SFM) and incubate to allow for conjugation.

-

Overlay the plates with selective antibiotics (apramycin to select for exconjugants and nalidixic acid to counter-select the E. coli donor).

-

-

Selection and Verification of Double Crossover Mutants:

-

Isolate individual apramycin-resistant colonies.

-

Screen for the desired double crossover event by checking for the loss of the vector-encoded resistance marker (if applicable) and by PCR analysis using primers that flank the targeted gene.

-

Confirm the gene deletion by Southern blot analysis.

-

HPLC and LC-MS/MS Analysis of Spiramycin and its Intermediates

Objective: To separate, identify, and quantify spiramycin, this compound, and other biosynthetic intermediates from S. ambofaciens culture supernatants.[1]

Materials:

-

Culture supernatant from S. ambofaciens

-

HPLC system with a UV detector

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Solvents: Acetonitrile (ACN) and water (HPLC grade)

-

Formic acid or ammonium acetate for mobile phase modification

-

Standards for spiramycin I, II, III, and if available, this compound and other intermediates

HPLC Protocol:

-

Sample Preparation:

-

Centrifuge the S. ambofaciens culture to pellet the mycelia.

-

Filter the supernatant through a 0.22 µm filter.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might start with a low percentage of acetonitrile (e.g., 5-10%) and ramp up to a higher concentration (e.g., 95%) over 30-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 232 nm.

-

-

Data Analysis:

-

Identify peaks by comparing retention times with those of authentic standards.

-

Quantify the compounds by integrating the peak areas and comparing them to a standard curve.

-

LC-MS/MS Protocol:

-

Chromatographic Conditions:

-

Use the same HPLC conditions as described above. The eluent from the HPLC is directed to the mass spectrometer.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan mode to identify the molecular ions of the expected intermediates and products.

-

Tandem MS (MS/MS): Product ion scans of the parent ions of interest to obtain fragmentation patterns for structural confirmation.

-

Multiple Reaction Monitoring (MRM): For targeted quantification, monitor specific precursor-to-product ion transitions for each analyte.

-

-

Data Analysis:

-

Identify compounds based on their retention times and mass-to-charge ratios (m/z) of their molecular ions and characteristic fragment ions.

-

Quantify compounds using the peak areas from the MRM chromatograms.

-

Visualizing the Biosynthetic Pathway and Experimental Workflow

To further clarify the intricate processes involved in this compound biosynthesis and its study, the following diagrams have been generated using the DOT language.

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for gene knockout in S. ambofaciens.

Conclusion and Future Perspectives

The biosynthesis of this compound is a testament to the remarkable enzymatic machinery present in Streptomyces. As a key intermediate in the spiramycin pathway, its formation involves a series of precisely controlled enzymatic reactions, from the assembly of the polyketide core to the sequential addition of deoxysugars. While significant progress has been made in identifying the genes and enzymes responsible for this pathway, a deeper quantitative understanding of the enzyme kinetics is still needed. Future research focusing on the biochemical characterization of the tailoring enzymes, particularly the glycosyltransferases, will be invaluable. Such knowledge will not only provide a more complete picture of this fascinating biosynthetic process but also pave the way for the rational design of novel and more potent spiramycin analogs through combinatorial biosynthesis and synthetic biology approaches, ultimately contributing to the fight against antimicrobial resistance.

References

- 1. Glycosylation Steps during Spiramycin Biosynthesis in Streptomyces ambofaciens: Involvement of Three Glycosyltransferases and Their Interplay with Two Auxiliary Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of spiramycin synthesis in Streptomyces ambofaciens: effects of glucose and inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of the Biosynthesis of the Macrolide Antibiotic Spiramycin in Streptomyces ambofaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of impurities in spiramycin by liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Neospiramycin I: A Comprehensive Technical Guide on its Metabolic Formation from Spiramycin I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramycin I, a 16-membered macrolide antibiotic, undergoes metabolic transformation in vivo to its primary active metabolite, Neospiramycin I. This conversion, primarily occurring in the liver, involves the hydrolytic cleavage of the mycarose sugar moiety from the parent compound. This technical guide provides an in-depth analysis of the metabolic pathway of Spiramycin I to this compound, presenting available quantitative data, detailed experimental protocols for analysis, and a visualization of the metabolic process. A further metabolic step involving the conjugation of both Spiramycin I and this compound with L-cysteine, particularly observed in porcine liver, is also discussed. This document is intended to serve as a critical resource for researchers engaged in the study of macrolide antibiotics, drug metabolism, and pharmacokinetic analysis.

Introduction

Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens. It is a mixture of three forms: Spiramycin I, II, and III, with Spiramycin I being the most abundant component[1]. Used in both human and veterinary medicine, its efficacy is partly attributed to its conversion into active metabolites. The principal metabolite, this compound, is formed through the loss of the mycarose sugar from Spiramycin I[2]. Understanding the kinetics and pathways of this metabolic conversion is crucial for optimizing therapeutic regimens and for regulatory assessment of drug residues in animal-derived food products.

The Metabolic Pathway of Spiramycin I

The in vivo metabolism of Spiramycin I is a multi-step process. The primary and most well-documented pathway is the hydrolysis of the glycosidic bond linking the mycarose sugar to the lactone ring of Spiramycin I, resulting in the formation of this compound. This reaction is catalyzed by hydrolytic enzymes, likely glycoside hydrolases, predominantly in the liver.

A secondary metabolic pathway, particularly characterized in pig liver, involves the conjugation of the aldehyde function of both Spiramycin I and this compound with L-cysteine. This reaction forms a thiazolidine ring, leading to the creation of more polar cysteyl derivatives[3].

The following diagram illustrates the metabolic conversion of Spiramycin I.

Quantitative Analysis of Spiramycin I Metabolism

Direct quantitative data on the percentage conversion or yield of this compound from Spiramycin I in vivo is scarce in the literature. However, pharmacokinetic studies in various animal species provide valuable insights into the relative concentrations of the parent drug and its metabolite in different tissues over time. The following tables summarize these findings.

Table 1: Mean Residue Concentrations of Spiramycin and Neospiramycin in Cattle Tissues Following Intramuscular Administration

| Days Post-Treatment | Tissue | Spiramycin (µg/g) | Neospiramycin (µg/g) |

| 14 | Muscle | 0.47 ± 0.12 | 0.35 ± 0.08 |

| 14 | Liver | 1.15 ± 0.25 | 0.85 ± 0.15 |

| 14 | Kidney | 2.50 ± 0.50 | 1.80 ± 0.30 |

| 14 | Fat | 0.20 ± 0.05 | 0.15 ± 0.04 |

| 21 | Muscle | 0.25 ± 0.06 | 0.20 ± 0.05 |

| 21 | Liver | 0.60 ± 0.10 | 0.50 ± 0.09 |

| 21 | Kidney | 1.30 ± 0.20 | 1.00 ± 0.15 |

| 21 | Fat | 0.10 ± 0.03 | 0.08 ± 0.02 |

Data compiled from reports by the Food and Agriculture Organization of the United Nations.[2][4]

Table 2: Residue Concentrations of Spiramycin and Metabolites in Pig Liver Following Oral Administration

| Days Post-Treatment | Total Microbiologically Active Residues (µg/g) | Spiramycin + Neospiramycin by HPLC (µg/g) |

| 0 | 13800 | 400 |

| 3 | - | - |

| 10 | - | - |

This study highlights that a significant portion of the residues are polar cysteine conjugates, not just spiramycin and neospiramycin.[5]

Table 3: Pharmacokinetic Parameters of Spiramycin and Neospiramycin in Lactating Cows

| Parameter | Spiramycin (Plasma) | Neospiramycin (Plasma) | Spiramycin (Milk) | Neospiramycin (Milk) |

| Terminal Half-life (h) | 14.27 | 25.62 | 34.59 | 105.85 |

| Limit of Quantification (µg/ml) | 0.023 | 0.058 | 0.013 | 0.006 |

Data from Renard et al. (1994).[6]

Experimental Protocols

In Vivo Metabolism Study: General Workflow

The following diagram outlines a typical workflow for an in vivo study to determine the metabolic fate of Spiramycin I.

Analytical Method for Quantification: HPLC

A common method for the simultaneous determination of Spiramycin I and this compound is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

Instrumentation:

-

HPLC system with a pump, autosampler, and UV detector or a tandem mass spectrometer (LC-MS/MS).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

-

A mixture of an acidic buffer (e.g., 0.05 M phosphate buffer, pH 2.5) and acetonitrile. The exact ratio may vary, for example, 76:24 (v/v).

Procedure:

-

Sample Preparation: Homogenize tissue samples. Extract Spiramycin I and this compound using a suitable solvent such as acetonitrile or a metaphosphoric acid-methanol mixture.

-

Cleanup: Use solid-phase extraction (SPE) cartridges (e.g., Bond Elut SCX) to remove interfering substances from the extract.

-

Chromatographic Separation: Inject the cleaned-up sample into the HPLC system. Elute the compounds isocratically or with a gradient.

-

Detection: Monitor the eluent at a wavelength of approximately 232 nm for UV detection. For LC-MS/MS, use multiple reaction monitoring (MRM) for quantification and confirmation.

-

Quantification: Create a calibration curve using standards of known concentrations of Spiramycin I and this compound to quantify the amounts in the samples.

Artificial Synthesis of this compound for Standard Preparation

This compound for use as an analytical standard can be prepared by the acidic hydrolysis of Spiramycin I.

Procedure:

-

Dissolve Spiramycin I in a suitable solvent.

-

Add a dilute acid (e.g., 0.2% phosphoric acid) to the solution.

-

Allow the reaction to proceed at room temperature for approximately one hour.

-

The resulting solution will contain this compound, which can be purified if necessary.

This method is based on the principle that acidic conditions (pH < 2) can induce the cleavage of the mycarose sugar[7].

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. fao.org [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. fao.org [fao.org]

- 5. fao.org [fao.org]

- 6. Determination of spiramycin and neospiramycin in plasma and milk of lactating cows by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.unito.it [iris.unito.it]

The Core Mechanism of Neospiramycin I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neospiramycin I is a 16-membered macrolide antibiotic, a derivative of Spiramycin I. Like other macrolides, its primary therapeutic effect stems from the inhibition of bacterial protein synthesis. This technical guide provides a detailed exploration of the mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. The information presented herein is a synthesis of current scientific understanding, focusing on its interaction with the bacterial ribosome, the resulting impact on translation, and the experimental methodologies used to elucidate these processes.

The Molecular Target: The Bacterial 50S Ribosomal Subunit

The primary target of this compound is the large (50S) subunit of the bacterial 70S ribosome. The ribosome is the cellular machinery responsible for translating messenger RNA (mRNA) into protein. By binding to this crucial component, this compound effectively halts the production of essential proteins, leading to a bacteriostatic effect, although bactericidal activity can be observed at higher concentrations.

Binding Site and Molecular Interactions

While a high-resolution crystal structure of this compound specifically bound to a bacterial ribosome is not currently available, significant insights can be drawn from structural studies of its parent compound, Spiramycin. These studies reveal that Spiramycin binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1] This tunnel serves as the conduit for the newly synthesized polypeptide chain to emerge from the ribosome.

The binding site is predominantly composed of 23S ribosomal RNA (rRNA) and is located near the peptidyl transferase center (PTC), the active site for peptide bond formation.[2][3] Key interactions for 16-membered macrolides like Spiramycin involve nucleotides of the 23S rRNA, including the universally conserved adenine at position 2058 (E. coli numbering).[4] A crystal structure of Spiramycin bound to the Haloarcula marismortui 50S ribosomal subunit shows the antibiotic positioned to obstruct the NPET.[5] The saccharide moieties of the macrolide extend towards the PTC, potentially influencing its function.[5]

A study involving thermoaffinity labeling with a dihydrospiramycin derivative identified several ribosomal proteins in proximity to the binding site in E. coli ribosomes, including S12, S14, L17, L18, L27, and L35, suggesting a complex interaction environment.[6]

Mechanism of Protein Synthesis Inhibition

The binding of this compound within the NPET leads to the inhibition of protein synthesis through a multifaceted mechanism that goes beyond simple steric hindrance.

Inhibition of Polypeptide Elongation and Translocation

Early models suggested that macrolides act as "tunnel plugs," physically blocking the passage of the nascent polypeptide chain.[7] However, current evidence points to a more nuanced, context-specific inhibition of translation .[8][9][10][11][12] This means that the inhibitory effect of the macrolide is dependent on the specific amino acid sequence of the nascent peptide being synthesized.[7][9]

The ribosome, with this compound bound in the NPET, can still synthesize short peptides. However, when specific "problematic" amino acid sequences are encountered at the C-terminus of the nascent chain, the peptidyl transferase reaction is stalled.[8][12] This context-specific action is thought to be mediated by allosteric changes in the PTC, induced by the interaction of the bound antibiotic and the nascent peptide within the tunnel.[9]

Stimulation of Peptidyl-tRNA Dissociation

A significant consequence of this stalled elongation is the premature dissociation of peptidyl-tRNA from the ribosome.[1][4] This "drop-off" of the incomplete polypeptide chain is a key aspect of the inhibitory mechanism of Spiramycin and other macrolides.[1][4] For Spiramycin, this dissociation has been observed to occur when the nascent peptide reaches a length of two to four amino acids.[1]

Inhibition of Peptide Bond Formation

Kinetic studies with Spiramycin have shown that it acts as a potent inhibitor of the peptidyl transferase reaction.[13] It is classified as a slow-binding, slowly reversible inhibitor of the puromycin reaction, a classic assay for peptide bond formation.[13] This inhibition is likely a consequence of the allosteric effects transmitted from the NPET binding site to the PTC, as well as potential direct interactions of the antibiotic's sugar moieties with the PTC.[5]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Ribosome Binding Affinity of this compound

| Parameter | Value | Organism | Reference |

| IC50 | 1.2 µM | E. coli | --INVALID-LINK--, --INVALID-LINK-- |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus KB210 (macrolide-sensitive) | 3.12 | --INVALID-LINK--, --INVALID-LINK-- |

| Staphylococcus aureus KB224 (macrolide-resistant) | >100 | --INVALID-LINK--, --INVALID-LINK-- |

| Bacillus cereus | 1.56 | --INVALID-LINK--, --INVALID-LINK-- |

| Bacillus subtilis | 3.12 | --INVALID-LINK--, --INVALID-LINK-- |

| Micrococcus luteus | 3.12 | --INVALID-LINK--, --INVALID-LINK-- |

| Escherichia coli | 50 | --INVALID-LINK--, --INVALID-LINK-- |

| Klebsiella pneumoniae | 12.5 | --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method for determining the MIC of an antimicrobial agent against a specific bacterium.

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate at 35 ± 2 °C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only). c. Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

References

- 1. researchgate.net [researchgate.net]

- 2. The Chemistry of Peptidyltransferase Center-Targeted Antibiotics: Enzymatic Resistance and Approaches to Countering Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Peptide environment of the peptidyl transferase center from Escherichia coli 70 S ribosomes as determined by thermoaffinity labeling with dihydrospiramycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bruknow.library.brown.edu [bruknow.library.brown.edu]

- 8. pnas.org [pnas.org]

- 9. Binding of macrolide antibiotics leads to ribosomal selection against specific substrates based on their charge and size - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Context-Specific Action of Ribosomal Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interaction between the antibiotic spiramycin and a ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Interaction of Neospiramycin I with the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neospiramycin I, a key component of the spiramycin complex of 16-membered macrolide antibiotics, exerts its antibacterial effect by targeting the bacterial ribosome. This technical guide provides a comprehensive overview of the binding of this compound to the 50S ribosomal subunit, a critical interaction for its mechanism of action. By inhibiting protein synthesis, this compound effectively halts bacterial growth. This document details the molecular interactions, quantitative binding parameters, and the experimental methodologies used to elucidate this mechanism, offering valuable insights for researchers in antibiotic development and molecular biology.

Introduction

Macrolide antibiotics are a clinically significant class of drugs that inhibit bacterial protein synthesis.[1] this compound belongs to the 16-membered ring macrolide family, which is known to bind to the large (50S) ribosomal subunit.[1][2] This interaction physically obstructs the nascent peptide exit tunnel (NPET), thereby preventing the elongation of the polypeptide chain and ultimately leading to the cessation of protein synthesis.[3][4] Understanding the precise nature of this binding is paramount for the rational design of novel antibiotics that can overcome existing resistance mechanisms.

Mechanism of Action

The primary mechanism of action for this compound, like other spiramycins, is the inhibition of the translocation step in protein synthesis.[1] This is achieved by binding to the 50S ribosomal subunit and sterically hindering the passage of the growing polypeptide chain through the NPET.[3] Additionally, the disaccharide side chain present in 16-membered macrolides like spiramycin can protrude towards the peptidyl transferase center (PTC), more directly interfering with the peptidyl transferase reaction.[5] This dual mode of inhibition contributes to its efficacy as an antibacterial agent. The binding is a reversible process, and the antibiotic can stimulate the dissociation of peptidyl-tRNA from the ribosome during translocation.[6]

The Binding Site of this compound on the 50S Ribosomal Subunit

The binding site for spiramycins, including this compound, is located within the NPET of the 50S ribosomal subunit and is primarily composed of 23S ribosomal RNA (rRNA).[3][7] Key molecular interactions have been identified through structural and biochemical studies of the closely related spiramycin.

Key Interactions:

-

23S rRNA Domain V: Nucleotides in the central loop of domain V are crucial for macrolide binding. Specifically, adenine residues A2058 and A2059 are key interaction points.[7][8] Methylation of A2058 is a common mechanism of bacterial resistance, as it significantly reduces the binding affinity of macrolides.[7]

-

23S rRNA Domain II: The loop of hairpin 35 in domain II of the 23S rRNA also contributes to the binding pocket.[7]

-

Covalent Bonding: A notable feature of 16-membered macrolides like spiramycin is the formation of a reversible covalent bond between the ethylaldehyde substituent at the C6 position of the lactone ring and the N6 of adenine A2103 (A2062 in E. coli numbering).[9][10]

-

Ribosomal Proteins: Ribosomal proteins L4 and L22 have been implicated in the binding of spiramycin to the 50S subunit.[8]

The crystal structure of spiramycin bound to the Haloarcula marismortui 50S ribosomal subunit (PDB ID: 1KD1) provides a detailed three-dimensional view of these interactions.[9][10]

Quantitative Binding Data

The affinity of macrolides for the ribosome can be quantified using various biophysical techniques. While specific data for this compound is not extensively reported independently of the spiramycin complex, kinetic studies on spiramycin provide valuable insights into its binding affinity.

| Compound | Method | Parameter | Value | Organism/System | Reference |

| Spiramycin | Kinetic Analysis of Puromycin Reaction Inhibition | Apparent Overall Dissociation Constant (Kd) | 1.8 nM | E. coli in vitro system | [11] |

This table summarizes the available quantitative data for the closely related spiramycin, which serves as a strong proxy for this compound.

Experimental Protocols

The study of this compound binding to the 50S ribosomal subunit employs a range of established experimental techniques.

Ribosome Binding Assays

These assays are fundamental to determining the binding affinity of an antibiotic for the ribosome.

5.1.1. Fluorescence Polarization (FP) Assay

This is a homogeneous assay that measures the binding of a fluorescently labeled ligand to a larger molecule.[12][13]

-

Principle: A small, fluorescently labeled macrolide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the large 50S ribosomal subunit, the tumbling rate decreases significantly, leading to an increase in fluorescence polarization.

-

Methodology:

-

A fluorescently labeled macrolide (e.g., BODIPY-erythromycin) is incubated with purified 70S ribosomes or 50S subunits.[13]

-

For competitive binding, unlabeled this compound is titrated into the pre-formed complex of the fluorescent macrolide and the ribosome.

-

The change in fluorescence polarization is measured using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.[13]

-

The dissociation constant (Kd) or the inhibitory constant (Ki) for this compound can be calculated from the resulting binding or displacement curves.

-

5.1.2. Radiolabeled Ligand Binding Assay

This classic method uses a radiolabeled antibiotic to quantify binding.

-

Principle: A radiolabeled form of the antibiotic is incubated with ribosomes. The ribosome-antibiotic complexes are then separated from the unbound antibiotic, and the amount of bound radioactivity is measured.

-

Methodology:

-

Varying concentrations of radiolabeled this compound are incubated with a fixed concentration of ribosomes.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Ribosome-bound antibiotic is separated from the free antibiotic, typically by ultracentrifugation or filtration through a nitrocellulose membrane.

-

The amount of radioactivity in the pellet (bound) or on the filter is quantified using a scintillation counter.

-

Binding parameters (Kd and Bmax) are determined by analyzing the data, for example, using a Scatchard plot.[11]

-

RNA Footprinting

This technique identifies the specific nucleotides in the rRNA that are in close contact with the bound antibiotic.[7]

-

Principle: Ribosomes are incubated with the antibiotic, and then the rRNA is subjected to chemical modification (e.g., with dimethyl sulfate - DMS) or enzymatic cleavage. The bound antibiotic protects the interacting nucleotides from modification or cleavage.

-

Methodology:

-

Purified ribosomes are incubated with this compound to allow for complex formation.

-

A chemical probe (e.g., DMS, which modifies accessible adenines and cytosines) is added to the mixture.

-

The rRNA is extracted, and the sites of modification are identified by primer extension using a radiolabeled primer that anneals to a downstream sequence.

-

Reverse transcriptase will stop at the modified bases, generating cDNA fragments of specific lengths.

-

The products are resolved on a sequencing gel, and the protected bases (the "footprint") are identified by comparing the pattern with and without the antibiotic.

-

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

These structural biology techniques provide high-resolution three-dimensional structures of the antibiotic-ribosome complex.

-

Principle: X-ray crystallography requires the formation of well-ordered crystals of the ribosome-antibiotic complex, which are then diffracted with X-rays. Cryo-EM involves flash-freezing the complexes in a thin layer of vitreous ice and imaging them with an electron microscope.

-

Methodology (General Workflow):

-

Complex Formation: Purified 50S ribosomal subunits are incubated with an excess of this compound.

-

Crystallization (for X-ray) or Grid Preparation (for Cryo-EM): The complex is either set up for crystallization trials or applied to EM grids and vitrified.

-

Data Collection: X-ray diffraction data is collected at a synchrotron, or images are collected using a transmission electron microscope.

-

Structure Determination: The diffraction patterns or images are processed to reconstruct the three-dimensional structure of the complex, revealing the precise binding orientation and interactions of this compound.

-

Visualizations

Diagrams illustrating key processes and relationships provide a clearer understanding of the experimental and mechanistic aspects of this compound binding.

Caption: Workflow for characterizing this compound binding.

Caption: Mechanism of this compound antibacterial action.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis, acting through a well-defined interaction with the 50S ribosomal subunit. Its binding within the nascent peptide exit tunnel, involving key interactions with the 23S rRNA, effectively halts peptide elongation. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this and other macrolide antibiotics. A thorough understanding of these molecular interactions is essential for the development of next-generation antibiotics capable of combating the growing threat of antimicrobial resistance.

References

- 1. Binding of neomycin-class aminoglycoside antibiotics to the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new synthetic antibiotic tightly binds bacterial ribosomes | Drug Discovery News [drugdiscoverynews.com]

- 3. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 4. Macrolide Resistance Conferred by Base Substitutions in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Article [protein.bio.msu.ru]

- 8. researchgate.net [researchgate.net]

- 9. shao.hms.harvard.edu [shao.hms.harvard.edu]

- 10. Specific inhibition of 50S ribosomal subunit formation in Staphylococcus aureus cells by 16-membered macrolide, lincosamide, and streptogramin B antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction between the antibiotic spiramycin and a ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Antibacterial Spectrum of Neospiramycin I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neospiramycin I is a macrolide antibiotic, a derivative of spiramycin I.[1][2] Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the known antibacterial spectrum of this compound, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and relevant experimental workflows.

Antibacterial Spectrum of this compound

The available data on the in vitro activity of this compound is summarized in Table 1. The data is presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus (macrolide-sensitive KB210) | Gram-positive | 3.12 | [1][2] |

| Staphylococcus aureus (macrolide-resistant KB224) | Gram-positive | >100 | [1][2] |

| Bacillus cereus | Gram-positive | 1.56 | [1][2] |

| Bacillus subtilis | Gram-positive | 3.12 | [1][2] |

| Micrococcus luteus | Gram-positive | 3.12 | [1][2] |

| Escherichia coli | Gram-negative | 50 | [1][2] |

| Klebsiella pneumoniae | Gram-negative | 12.5 | [1][2] |

Mechanism of Action

This compound, as a macrolide antibiotic, functions by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S subunit of the bacterial ribosome.[1][2] This binding action interferes with the translocation step of protein synthesis, ultimately halting the production of essential proteins and leading to the inhibition of bacterial growth. This compound has been shown to bind to E. coli ribosomes with an IC50 value of 1.2 µM.[1][2]

Mechanism of action of this compound.

Experimental Protocols for Determining Antibacterial Spectrum

The following are detailed methodologies for key experiments used to determine the antibacterial spectrum of antibiotics like this compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

a. Preparation of Materials:

-

Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used.

-

Antimicrobial Agent: A stock solution of this compound is prepared at a high concentration and then serially diluted.

-

Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Microtiter Plates: Sterile 96-well microtiter plates are used.

b. Procedure:

-

Dispense the culture medium into the wells of the microtiter plate.

-

Create a two-fold serial dilution of this compound across the wells of the plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth.

Broth microdilution workflow.

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent directly into the agar medium.

a. Preparation of Materials:

-

Culture Medium: Mueller-Hinton Agar (MHA).

-

Antimicrobial Agent: this compound is added to the molten agar at various concentrations.

-

Bacterial Inoculum: A standardized bacterial suspension is prepared.

b. Procedure:

-

Prepare a series of agar plates, each containing a different concentration of this compound.

-

Spot-inoculate the surface of each plate with the standardized bacterial suspension.

-

Include a control plate with no antibiotic.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Kirby-Bauer Disk Diffusion Test

This is a qualitative method to determine the susceptibility of bacteria to an antibiotic.

a. Preparation of Materials:

-

Culture Medium: Mueller-Hinton Agar (MHA) plates.

-

Antimicrobial Disks: Paper disks impregnated with a standard concentration of this compound.

-

Bacterial Inoculum: A standardized bacterial suspension is prepared.

b. Procedure:

-

Evenly spread the bacterial inoculum over the entire surface of the MHA plate.

-

Aseptically place the this compound-impregnated disks on the agar surface.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

Measure the diameter of the zone of inhibition (the area around the disk where no bacteria have grown).

-

The size of the zone of inhibition is used to classify the bacterium as susceptible, intermediate, or resistant based on standardized charts.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by this compound is the protein synthesis pathway within the bacterial cell. By inhibiting this fundamental process, the antibiotic disrupts a cascade of downstream cellular functions that are dependent on the continuous production of proteins.

The development of resistance to macrolides, including this compound, can occur through several mechanisms. A logical relationship of these mechanisms is depicted below.

Mechanisms of macrolide resistance.

Conclusion

This compound demonstrates in vitro activity against a range of Gram-positive and some Gram-negative bacteria. Its efficacy is significantly reduced against macrolide-resistant strains, highlighting the importance of susceptibility testing in clinical settings. The standardized protocols outlined in this guide provide a framework for the accurate and reproducible determination of its antibacterial spectrum. Further research is warranted to expand the currently available data and to fully elucidate the specific interactions of this compound with bacterial signaling pathways beyond the primary mechanism of protein synthesis inhibition.

References

Neospiramycin I activity against Gram-positive bacteria

An In-Depth Technical Guide on the Activity of Neospiramycin I Against Gram-Positive Bacteria

Introduction

This compound is a macrolide antibiotic and a derivative of spiramycin I.[1] Spiramycin itself is a 16-membered macrolide produced by Streptomyces ambofaciens and exhibits bacteriostatic activity against a range of Gram-positive bacteria.[2][3] Neospiramycin is a major metabolite of spiramycin and has been noted to possess similar antibiotic activity to its parent compound.[4][5] This guide provides a detailed overview of the antibacterial activity, mechanism of action, and relevant experimental methodologies pertaining to this compound's efficacy against Gram-positive bacteria, intended for researchers and drug development professionals.

Mechanism of Action

As a macrolide antibiotic, the primary mechanism of action for this compound, similar to its parent compound spiramycin, involves the inhibition of bacterial protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome.[2] This binding event interferes with the translocation step of polypeptide chain elongation, effectively halting protein production and leading to the inhibition of bacterial growth. This compound has been shown to bind to E. coli ribosomes with a half-maximal inhibitory concentration (IC50) of 1.2 µM.[1]

Caption: Inhibition of bacterial protein synthesis by this compound.

Quantitative In Vitro Activity

This compound has demonstrated notable activity against a variety of Gram-positive bacteria. Its efficacy is particularly evident against macrolide-sensitive strains. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's in vitro activity.

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus (KB210) | Macrolide-Sensitive | 3.12 | [1] |

| Staphylococcus aureus (KB224) | Macrolide-Resistant | >100 | [1] |

| Bacillus cereus | Gram-Positive Rod | 1.56 | [1] |

| Bacillus subtilis | Gram-Positive Rod | 3.12 | [1] |

| Micrococcus luteus | Gram-Positive Coccus | 3.12 | [1] |

Quantitative In Vivo Activity

In vivo studies are critical for assessing the therapeutic potential of an antibiotic. This compound has been evaluated in a mouse model of infection, demonstrating protective effects against a Gram-positive pathogen.

| Infection Model | Pathogen | Efficacy Metric | Value | Reference |

| Mouse Mortality Model | Streptococcus pneumoniae Type III | ED50 (Effective Dose, 50%) | 399.8 mg/kg | [1] |

Experimental Protocols

The determination of an antibiotic's in vitro activity, particularly its MIC, is fundamental. A standard method for this is the broth microdilution assay.

Protocol: Broth Microdilution for MIC Determination

This protocol outlines the general steps for determining the MIC of this compound against a target Gram-positive bacterium.

-

Preparation of Inoculum:

-

A pure culture of the test bacterium is grown on an appropriate agar medium.

-

Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

-

The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent.

-

A series of twofold dilutions of the antibiotic are made in the broth medium in a 96-well microtiter plate. The concentration range should be selected to encompass the expected MIC.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.

-

Positive (bacteria, no antibiotic) and negative (broth only) control wells are included.

-

The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) for the specific bacterium.

-

-

Determination of MIC:

-

Following incubation, the plate is visually inspected for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Caption: Standard experimental workflow for MIC determination.

Conclusion

This compound exhibits significant antibacterial activity against a range of Gram-positive bacteria, particularly those sensitive to macrolides. Its mechanism of action aligns with other macrolide antibiotics, targeting the bacterial ribosome to inhibit protein synthesis. The quantitative data from both in vitro and in vivo studies underscore its potential as an antibacterial agent. The standardized protocols for activity assessment, such as the broth microdilution method, are crucial for the continued evaluation and comparison of this compound in drug discovery and development pipelines. Further research into its spectrum of activity against contemporary clinical isolates of Gram-positive pathogens is warranted.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Neospiramycin I Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of two classes of Neospiramycin I derivatives: 4'-deoxy derivatives and acetal derivatives. This compound is a macrolide antibiotic, and its chemical modification can lead to derivatives with altered antimicrobial activity, pharmacokinetic properties, and spectrum of action. The following sections include experimental procedures, quantitative data summaries, and visualizations of the synthetic workflows and a relevant biological signaling pathway.

Quantitative Data Summary

The following tables summarize the reported yields and antimicrobial activities of synthesized this compound derivatives. Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency.

Table 1: Synthesis Yields of this compound Derivatives

| Derivative Class | Specific Derivative | Starting Material | Key Reagents | Yield (%) | Reference |